molecular formula C10H17N5OS B5814111 N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

货号 B5814111
分子量: 255.34 g/mol
InChI 键: JYNNXRDUMVRCEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the transcription of ribosomal RNA (rRNA), which is essential for cell growth and proliferation. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent.

作用机制

N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide binds to a specific pocket in the active site of Pol I, blocking the initiation of transcription. This leads to nucleolar stress, which activates the p53 pathway. The activation of p53 leads to cell cycle arrest and apoptosis in cancer cells. This compound has been shown to have minimal effects on Pol II and Pol III transcription, which are responsible for the transcription of messenger RNA and transfer RNA, respectively.
Biochemical and Physiological Effects:
This compound has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. This results in cell cycle arrest and apoptosis. This compound has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth. In addition, this compound has been shown to enhance the efficacy of other chemotherapy agents, such as gemcitabine and cisplatin.

实验室实验的优点和局限性

One advantage of N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is its selectivity for Pol I transcription. This allows for the specific targeting of cancer cells, while sparing normal cells. This compound has also shown efficacy in a wide range of cancer types, making it a promising agent for the treatment of cancer. One limitation of this compound is its potential toxicity to normal cells at high doses. In addition, the mechanism of action of this compound is not fully understood, which may limit its clinical development.

未来方向

There are several future directions for the development of N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide. One direction is the combination of this compound with other chemotherapy agents to enhance its efficacy. Another direction is the development of biomarkers to predict response to this compound. In addition, the identification of resistance mechanisms to this compound may lead to the development of new agents to overcome resistance. Finally, the optimization of dosing and scheduling of this compound may improve its therapeutic index.

合成方法

N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide can be synthesized by reacting N-cyclohexyl-2-chloroacetamide with sodium azide and potassium thiocyanate in the presence of copper(I) iodide. The reaction proceeds through an azide-alkyne cycloaddition reaction to form the tetrazole ring. The resulting compound is then purified by column chromatography.

科学研究应用

N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied in preclinical models of cancer. It has been shown to selectively inhibit Pol I transcription, leading to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has shown efficacy in a wide range of cancer types, including breast, ovarian, pancreatic, and hematological malignancies.

属性

IUPAC Name

N-cyclohexyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5OS/c1-15-10(12-13-14-15)17-7-9(16)11-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNNXRDUMVRCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。